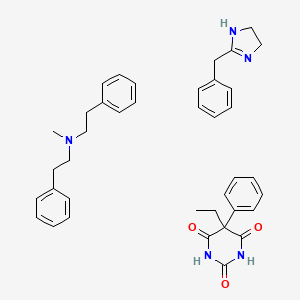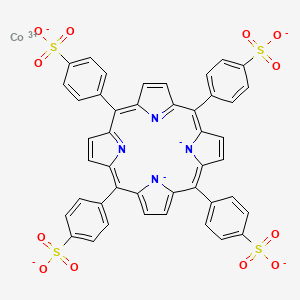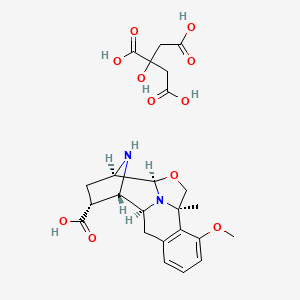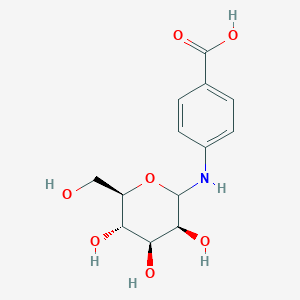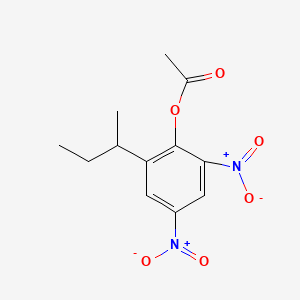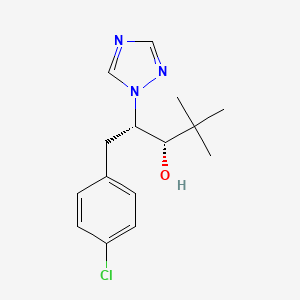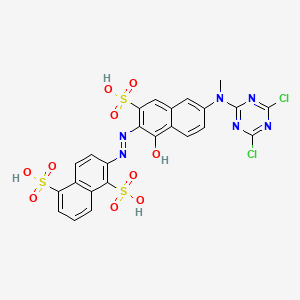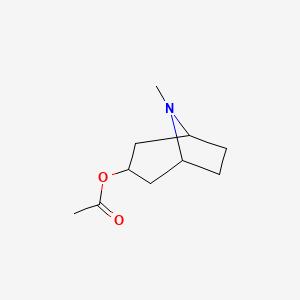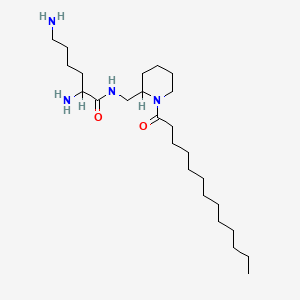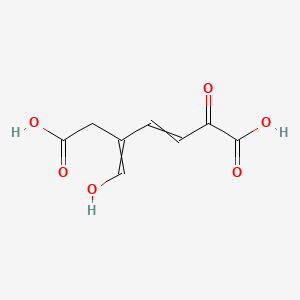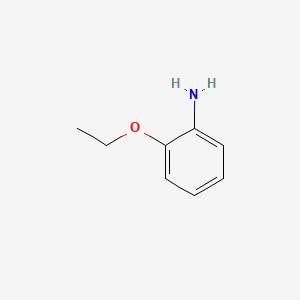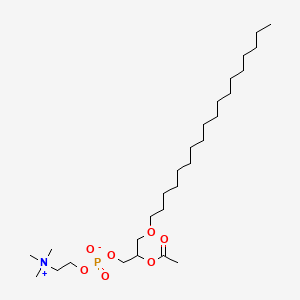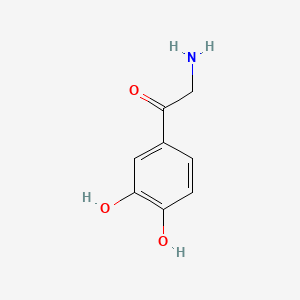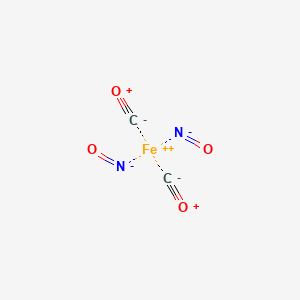
Iron, dicarbonyldinitrosyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarbonyldinitrosyliron is an iron coordination entity and a metal carbonyl.
Wissenschaftliche Forschungsanwendungen
1. Nitrosyl Iron Complexes in Bioinorganic Chemistry
Nitrosyl complexes of iron, including dinitrosyl iron complexes (DNICs), play significant roles in living species in the presence of nitric oxide, functioning as a form for NO storage and stabilization within cells. They have broad implications in bioinorganic chemistry, concerning synthetic methods, structure, chemical properties, and biological implications. DNICs, in particular, are of interest due to their prevalence in NO-treated biological samples, with research focusing on their structure, chemical properties, and biological action, as well as synthetic methods (Lewandowska et al., 2011).
2. Iron Oxide Nanoparticles in Biomedical Applications
Iron oxide nanoparticles, including superparamagnetic iron oxide nanoparticles (SPIONs), have extensive applications in biomedicine. They are used for magnetic resonance imaging contrast enhancement, tissue repair, immunoassay, detoxification of biological fluids, hyperthermia, drug delivery, and cell separation. These applications require the nanoparticles to have high magnetization values and size smaller than 100 nm with narrow size distribution. Surface engineering of these nanoparticles is crucial to ensure non-toxicity, biocompatibility, and targetable delivery (Gupta & Gupta, 2005).
3. Iron-Dithiocarbamate Complexes as NO Trapping Agents
Iron complexes with dithiocarbamates (Fe(DTC)) and their nitrosyl complexes are studied for their high reactivity toward nitric oxide (NO) and the high stability of resultant nitrosyl complexes. These complexes are used for the detection and analysis of biological NO produced endogenously, presenting a novel reductive nitrosylation mechanism in this system (Fujii & Yoshimura, 2000).
4. Catalysis of Electrochemical H2 Evolution by Di-Iron Sub-Site Models
Di-iron organometallic species, including hexacarbonyl dithiolate di-iron species, are relevant to the chemistry of the di-iron sub-site of hydrogenase enzymes. They are used as catalysts for the electrochemical reduction of protons, proposing targets for the synthesis of more efficient biomimetic catalysts (Capon et al., 2005).
5. Dinitrosyl Iron Complexes in Wound Healing
Ditrosyl iron complexes (DNIC) are studied for their potential application in stimulating regeneration and wound healing. Research focuses on developing effective forms of DNIC delivery, such as sprays, to treat large-area skin lesions, demonstrating significant effects on wound healing processes (Igrunkova et al., 2022).
Eigenschaften
CAS-Nummer |
13682-74-1 |
|---|---|
Molekularformel |
C2FeN2O4 |
Molekulargewicht |
171.88 g/mol |
IUPAC-Name |
carbon monoxide;iron(2+);nitroxyl anion |
InChI |
InChI=1S/2CO.Fe.2NO/c2*1-2;;2*1-2/q;;+2;2*-1 |
InChI-Schlüssel |
AQJKXWPSVXRALZ-UHFFFAOYSA-N |
SMILES |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[N-]=O.[N-]=O.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




